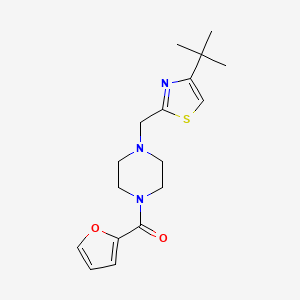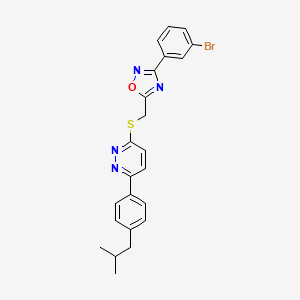
3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, an isobutylphenyl group, a pyridazine ring, a thiomethyl group, and an oxadiazole ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the various aromatic rings, which can participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water.Aplicaciones Científicas De Investigación
Antiviral Activity
- Heterocyclic Derivatives as Antiviral Agents : A study explored the synthesis of heterocyclic compounds based on oxadiazole derivatives, demonstrating promising antiviral activities against the H5N1 avian influenza virus. The prepared compounds revealed significant effects, highlighting the potential of these derivatives in antiviral drug development E. M. Flefel et al., 2012.
Antifungal and Antimicrobial Applications
- Fungicidal and Antimicrobial Derivatives : Research has been conducted on pyridazinone-substituted oxadiazoles, showing fungicidal activity against wheat leaf rust, indicating their potential in agricultural applications to protect crops Xiajuan Zou et al., 2002.
Insecticidal Activity
- Insecticidal Oxadiazole Derivatives : Another study synthesized anthranilic diamides analogs containing oxadiazole rings, which showed good insecticidal activities against Plutella xylostella, suggesting their application in pest control strategies L. Qi et al., 2014.
Antimycobacterial Activity
- Isosteres with Antimycobacterial Properties : Derivatives of pyridines and pyrazines substituted with oxadiazole rings have been synthesized and tested against Mycobacterium tuberculosis, showing varying degrees of potency. These compounds offer new avenues for tuberculosis treatment research M. Gezginci et al., 1998.
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Oxadiazole derivatives have also been evaluated for their corrosion inhibition properties on mild steel in sulfuric acid, demonstrating their potential as protective agents in industrial applications P. Ammal et al., 2018.
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound.
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s being studied for potential medicinal applications, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4OS/c1-15(2)12-16-6-8-17(9-7-16)20-10-11-22(27-26-20)30-14-21-25-23(28-29-21)18-4-3-5-19(24)13-18/h3-11,13,15H,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIWZOYPSLQJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

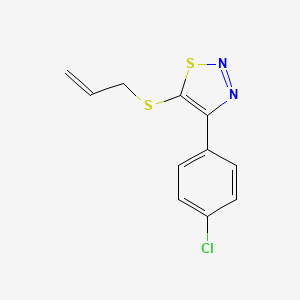
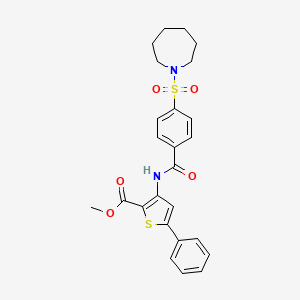
![Methyl 4-({[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2822292.png)
![Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2822298.png)
![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide](/img/structure/B2822299.png)
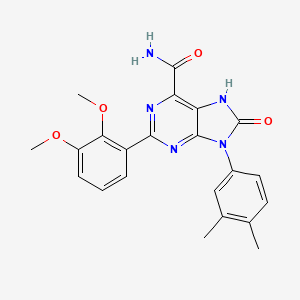
![N-(3-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2822302.png)
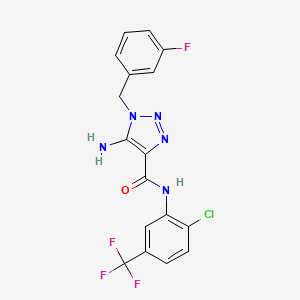
![1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2822304.png)
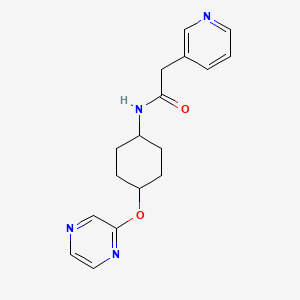
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2822306.png)
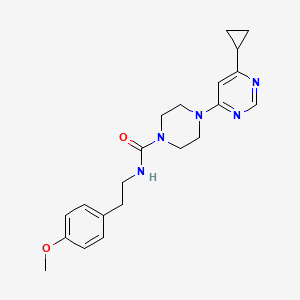
![2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2822309.png)
